molecular formula C24H27N3O5S2 B2873416 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1223902-49-5

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide

Cat. No. B2873416
CAS RN: 1223902-49-5
M. Wt: 501.62
InChI Key: BBSVSUWVHKTSKT-UHFFFAOYSA-N
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Description

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioanalytical Chemistry

This compound exhibits potential as a modular and functional component in the synthesis of phenyl boronic acid (PBA)-BODIPY dyes . These dyes are used for the tethering of the glycan domain of antibodies, which is crucial for bioanalytical applications such as Quartz Crystal Microbalance (QCM) assays . The PBA moiety’s receptor-like ability combined with the versatility of BODIPY derivatives makes it an excellent candidate for bioanalytical sensors and diagnostics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylbenzenesulfonyl chloride with 2-amino-4,6-dihydroxypyrimidine in the presence of a base to form 5-((4-butylphenyl)sulfonyl)-6-hydroxy-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with N-(4-methoxybenzyl)acetamide in the presence of a coupling agent to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine", "N-(4-methoxybenzyl)acetamide", "Base", "Coupling agent" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base to form 5-((4-butylphenyl)sulfonyl)-6-hydroxy-1,6-dihydropyrimidine-2-thiol.", "Step 2: The intermediate from step 1 is then reacted with N-(4-methoxybenzyl)acetamide in the presence of a coupling agent to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide." ] }

CAS RN

1223902-49-5

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.62

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-4-5-17-8-12-20(13-9-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-6-10-19(32-2)11-7-18/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29)

InChI Key

BBSVSUWVHKTSKT-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC

solubility

not available

Origin of Product

United States

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